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Compound Name: Butane, 1-(1-methylpropoxy)-
CAS No.: 999-65-5
Cat. No.: B031612
Get Quote
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This technical guide provides a comprehensive overview of the synthesis, purification, and
characterization of Butane, 1-(1-methylpropoxy)-, an unsymmetrical ether with potential
applications as a solvent and fuel additive. This document is intended for researchers,
scientists, and professionals in the field of drug development and organic synthesis, offering
detailed methodologies and mechanistic insights.

Introduction: Understanding Butane, 1-(1-
methylpropoxy)-

Butane, 1-(1-methylpropoxy)-, also known as n-butyl sec-butyl ether, is an organic compound
with the chemical formula CsH1sO. As an unsymmetrical ether, it possesses a unique
combination of steric and electronic properties that make it a subject of interest in various
chemical applications. Its structure consists of a primary n-butyl group and a secondary sec-
butyl group linked by an oxygen atom. These structural features influence its physical
properties, such as boiling point and solubility, and its reactivity in chemical transformations.

Table 1: Physical and Chemical Properties of Butane, 1-(1-methylpropoxy)-
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Property Value Reference
CAS Number 999-65-5 [1112]
Molecular Formula CsH180 [2]
Molecular Weight 130.23 g/mol [2]

Boiling Point 130-131°C [11[2]
Density 0.769 g/cm3 at 15 °C [1][2]
Solubility Soluble in chloroform and o

methanol.

Key Synthesis Methodologies

The synthesis of unsymmetrical ethers like Butane, 1-(1-methylpropoxy)- primarily relies on
two classical methods: the Williamson ether synthesis and acid-catalyzed dehydration of
alcohols. The choice of method depends on factors such as starting material availability,
desired purity, and scalability.

The Williamson Ether Synthesis: A Targeted Approach

The Williamson ether synthesis is a robust and widely used method for preparing both
symmetrical and unsymmetrical ethers.[3] The reaction proceeds via a bimolecular nucleophilic
substitution (SN2) mechanism, involving the reaction of an alkoxide with a primary alkyl halide.

[31[4]

For the synthesis of Butane, 1-(1-methylpropoxy)-, two strategic pathways are possible:
» Pathway A: Reaction of sodium n-butoxide with a sec-butyl halide.

» Pathway B: Reaction of sodium sec-butoxide with an n-butyl halide.

Mechanistic Consideration: The SN2 mechanism is sensitive to steric hindrance. Tertiary and
sterically hindered secondary alkyl halides are prone to undergo an E2 elimination reaction in
the presence of a strong base like an alkoxide.[4] Therefore, Pathway B is the preferred route
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as it involves a primary alkyl halide (n-butyl halide), which is less sterically hindered and thus
favors the desired SN2 reaction over the competing E2 elimination.

Diagram 1: Williamson Ether Synthesis of Butane, 1-(1-methylpropoxy)-

Reactants
Intermediates
Sodium Hydride (NaH) || L
\. . .
W‘ [ Sodium sec-Butoxide Products
| SN2 Attack
sec-Butanol Hydrogen Gas (Hz)
=
n-Butyl Bromide Butane, 1-(1-methylpropoxy)- Sodium Bromide (NaBr)

Click to download full resolution via product page

Caption: Preferred pathway for the Williamson ether synthesis of Butane, 1-(1-
methylpropoxy)-.

Experimental Protocol: Williamson Ether Synthesis
Materials:

e sec-Butanol

e Sodium hydride (NaH) or sodium metal (Na)

e n-Butyl bromide

¢ Anhydrous diethyl ether or tetrahydrofuran (THF)
e Saturated aqueous ammonium chloride solution

e Anhydrous magnesium sulfate
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o Standard laboratory glassware for inert atmosphere reactions
Procedure:

o Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a
magnetic stirrer, reflux condenser, and a nitrogen inlet, add sec-butanol dissolved in
anhydrous diethyl ether.

o Carefully add sodium hydride in small portions to the stirred solution at room temperature.
The reaction will evolve hydrogen gas, so adequate ventilation is crucial. The mixture is
stirred until the evolution of hydrogen ceases, indicating the complete formation of sodium
sec-butoxide.

e Nucleophilic Substitution: To the freshly prepared sodium sec-butoxide solution, add n-butyl
bromide dropwise at a rate that maintains a gentle reflux.

 After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure the
reaction goes to completion.

o Work-up: Cool the reaction mixture to room temperature and cautiously quench any
unreacted sodium hydride with a saturated aqueous solution of ammonium chloride.

o Transfer the mixture to a separatory funnel and wash the organic layer sequentially with
water and brine.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
using a rotary evaporator.

 Purification: The crude product is then purified by fractional distillation under reduced
pressure to obtain pure Butane, 1-(1-methylpropoxy)-.

Acid-Catalyzed Dehydration of Alcohols: A Less
Selective Route

The acid-catalyzed intermolecular dehydration of alcohols can also be employed for the
synthesis of ethers. This method is most effective for the synthesis of symmetrical ethers from
primary alcohols.[5] When a mixture of two different alcohols is used, as in the case of
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synthesizing Butane, 1-(1-methylpropoxy)- from n-butanol and sec-butanol, a statistical
mixture of three different ethers (di-n-butyl ether, di-sec-butyl ether, and the desired n-butyl sec-
butyl ether) is typically formed, along with alkene byproducts from intramolecular dehydration.

Diagram 2: Products of Acid-Catalyzed Dehydration of n-Butanol and sec-Butanol

Reactants Products

H2S0a4 (catalyst) Di-sec-butyl Ether
Y

/
sec-Butanol Butane, 1-(1-methylpropoxy)-

n-Butanol [ Butenes

[ 1\ ]

Di-n-butyl Ether

Click to download full resolution via product page

Caption: Potential products from the acid-catalyzed dehydration of a mixture of n-butanol and
sec-butanol.

Experimental Protocol: Acid-Catalyzed Dehydration (Adapted from symmetrical ether
synthesis)

This protocol is adapted from the synthesis of di-n-butyl ether and would require significant
optimization and careful fractional distillation to isolate the desired unsymmetrical product.[5]

Materials:
e n-Butanol

e sec-Butanol
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Concentrated sulfuric acid

5% Sodium hydroxide solution
Saturated calcium chloride solution
Anhydrous calcium chloride

Apparatus for fractional distillation

Procedure:

In a round-bottom flask, carefully add a mixture of n-butanol and sec-butanol.
Slowly and with cooling, add concentrated sulfuric acid to the alcohol mixture.

Heat the mixture in a distillation apparatus. The temperature should be carefully controlled to
favor intermolecular dehydration over the formation of alkenes.

Collect the distillate, which will be a mixture of ethers, unreacted alcohols, and water.

Work-up: Wash the distillate with a 5% sodium hydroxide solution to neutralize the acid
catalyst, followed by washes with water and a saturated calcium chloride solution.

Dry the crude ether mixture over anhydrous calcium chloride.

Purification: The product mixture must be carefully separated by fractional distillation. Due to
the likely close boiling points of the different ether isomers, a highly efficient fractionating
column is required.

Table 2: Comparison of Synthesis Methods
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Williamson Ether Acid-Catalyzed
Feature . .
Synthesis Dehydration
o ) ) Low, produces a mixture of
Selectivity High for unsymmetrical ethers
products
) - ] ] Harsher, requires strong acid
Reaction Conditions Milder, requires a strong base
and heat
Byproducts Salt (e.g., NaBr) Alkenes, other ether isomers
» ) More common in industrial-
Scalability Well-suited for lab scale ,
scale for symmetrical ethers
o ] Complex fractional distillation
Purification Simpler

required

Industrial Production Considerations

On an industrial scale, the synthesis of ethers often involves catalytic processes that are more
cost-effective and environmentally benign than stoichiometric reactions. For a compound like
Butane, 1-(1-methylpropoxy)-, a potential industrial route could involve the catalytic
etherification of a butene stream with an appropriate butanol.

For instance, a process analogous to the production of sec-butyl tert-butyl ether could be
envisioned.[6] This would involve the reaction of a mixed butene feedstock with either n-butanol
or sec-butanol over an acidic catalyst, such as a sulfonated ion-exchange resin.[6] The specific
isomer of butene used (e.g., 1-butene vs. 2-butene) and the reaction conditions would need to
be carefully optimized to maximize the yield of the desired n-butyl sec-butyl ether.

Purification and Characterization

Purification of Butane, 1-(1-methylpropoxy)- is typically achieved through fractional
distillation.[7] Due to the potential for co-distillation with isomeric byproducts or unreacted
starting materials, a fractionating column with a high number of theoretical plates is
recommended for achieving high purity.[8]

Characterization of the purified ether is essential to confirm its identity and purity. The following
spectroscopic techniques are commonly employed:
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» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum will provide information on the number of different
proton environments and their connectivity. The spectrum of Butane, 1-(1-
methylpropoxy)- is expected to be complex due to the presence of diastereotopic protons
in the sec-butyl group.

o 183C NMR: The carbon-13 NMR spectrum will show distinct signals for each of the eight
carbon atoms in the molecule, confirming the carbon skeleton.

« Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic C-O stretching
vibration in the range of 1050-1150 cm~1, which is indicative of an ether functional group.
The absence of a broad O-H stretch around 3300 cm~* would confirm the complete
conversion of the starting alcohols.

e Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the
compound and information about its fragmentation pattern, which can be used to confirm the
structure.

Note: Specific, experimentally verified spectroscopic data for Butane, 1-(1-methylpropoxy)- is
not readily available in the public domain. The information provided here is based on the
expected spectral characteristics of such a molecule. For definitive characterization, it is
imperative to acquire and interpret the spectra of the synthesized compound.

Safety and Handling

Butane, 1-(1-methylpropoxy)- is expected to be a flammable liquid.[2] Appropriate safety
precautions should be taken when handling this compound.

e Handling: Work in a well-ventilated area, preferably in a fume hood.[2] Wear appropriate
personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
Avoid contact with skin and eyes.[2] Use non-sparking tools and take precautions against
static discharge.[2]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from
heat, sparks, and open flames.[2]
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» Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Note: A specific Safety Data Sheet (SDS) for Butane, 1-(1-methylpropoxy)- was not found.
The safety information provided is based on the general properties of ethers and related butyl
compounds.

Conclusion

The synthesis of Butane, 1-(1-methylpropoxy)- can be effectively achieved through the
Williamson ether synthesis, which offers high selectivity for this unsymmetrical ether. While
acid-catalyzed dehydration is a possible alternative, it is less suitable due to the formation of
multiple products, making purification challenging. For industrial-scale production, catalytic
etherification of butenes presents a viable and economical route. Thorough purification by
fractional distillation and characterization using a combination of spectroscopic techniques are
crucial for obtaining and verifying the pure compound. As with all chemical syntheses,
adherence to strict safety protocols is paramount.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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